
2-(Isoxazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoxazol-4-yl)phenol is a heterocyclic compound that features a phenol group attached to an isoxazole ring. Isoxazole is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . This method is advantageous due to its efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(Isoxazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Isoxazolines.
Substitution: Halogenated phenols.
科学的研究の応用
2-(Isoxazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
作用機序
The biological activity of 2-(Isoxazol-4-yl)phenol is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The isoxazole ring can also interact with nucleic acids, making it a potential antiviral agent .
類似化合物との比較
Isoxazole: The parent compound, which lacks the phenol group.
2-(Isoxazol-5-yl)phenol: A positional isomer with the phenol group at a different position on the isoxazole ring.
Uniqueness: 2-(Isoxazol-4-yl)phenol is unique due to the specific positioning of the phenol group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, distinguishing it from other isoxazole derivatives .
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-(1,2-oxazol-4-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H |
InChIキー |
AOFRYHSSPWIJNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CON=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


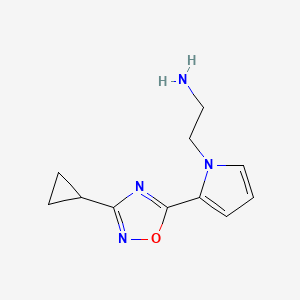
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)


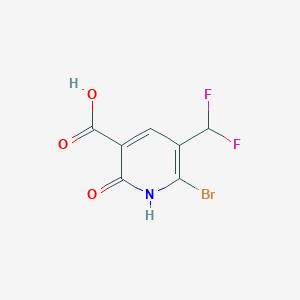

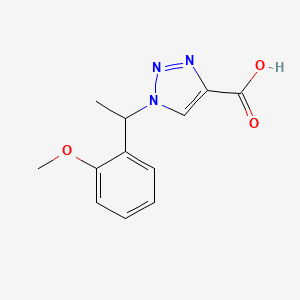

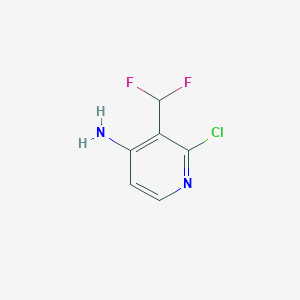
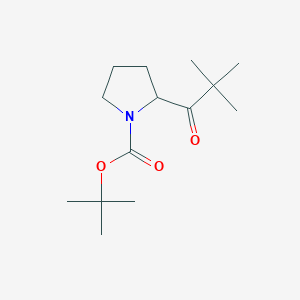
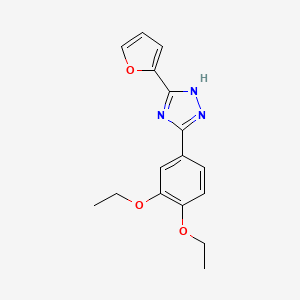
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)
